{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene
Description
{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene (CAS: 1602124-03-7) is a chlorinated aromatic ether characterized by a benzyl ether backbone substituted with a chloromethyl group and two methyl groups on a butoxy chain. This structure confers unique reactivity due to the electron-withdrawing chlorine atom and steric effects from the dimethylbutoxy moiety. The compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science, leveraging its chloromethyl group as a leaving group or directing moiety in cross-coupling reactions .
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
[2-(chloromethyl)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
HURSFUJTQWBCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene typically involves the reaction of benzyl chloride with 2,3-dimethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as ethanol or acetone.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Substituted benzyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study the interactions of chloromethyl groups with biological macromolecules. It helps in understanding the reactivity and binding affinity of such groups in biological systems.
Medicine
In medicine, {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene derivatives are explored for their potential therapeutic properties. They may act as precursors for the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene involves the interaction of its functional groups with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The 2,3-dimethylbutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dimethylbenzyl Chloride (CAS: 185526-32-3)
- Structure : A simpler chlorinated aromatic compound with a chloromethyl group directly attached to a dimethyl-substituted benzene ring.
- Reactivity : The absence of an ether linkage simplifies its reactivity; the chloromethyl group undergoes nucleophilic substitution (e.g., SN2) more readily than the target compound due to reduced steric hindrance .
1-(Benzyloxy)-4-(chloromethyl)benzene
- Structure : Contains a chloromethyl group and benzyl ether but lacks the dimethylbutoxy chain.
- Physical Properties : Lower molecular weight (C₁₄H₁₃ClO vs. C₁₄H₁₉ClO₂ for the target) likely results in lower boiling point and higher volatility.
- Applications: Used in polymer cross-linking due to its reactive chloromethyl group, whereas the target compound’s branched ether chain may enhance solubility in non-polar solvents .
(2-Bromoethyl)benzene (CAS: 103-63-9)
- Structure : Brominated analog with an ethyl linker instead of an ether.
- Reactivity : Bromine’s superior leaving group ability facilitates faster substitution reactions compared to the target compound’s chloromethyl group. However, the ether oxygen in the target compound may stabilize transition states in specific reactions .
- Stability : Less stable under basic conditions due to the absence of ether oxygen’s electron-donating effects .
Chloromethyl 3,3-dimethylbutanoate
- Structure : Chloromethyl ester with a branched alkyl chain.
- Reactivity : The ester group is more prone to hydrolysis than the target compound’s ether linkage, limiting its utility in aqueous environments.
- Applications : Primarily serves as an acylating agent, contrasting with the target compound’s role in etherification or alkylation reactions .
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Reactivity : The target compound’s ether oxygen and dimethylbutoxy chain reduce its nucleophilic substitution rate compared to simpler chlorinated aromatics (e.g., 2,3-Dimethylbenzyl Chloride) but enhance regioselectivity in metal-catalyzed reactions .
- Toxicity : Chlorination generally increases toxicity, but the ether linkage and branched alkyl chain in the target compound may mitigate this effect compared to benzyl chlorides .
- Synthetic Utility : The compound’s stability and functional groups make it suitable for constructing complex molecules in drug discovery, particularly where controlled release of chlorine is required .
Biological Activity
{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological interactions, and relevant research findings.
Chemical Structure
The compound has the following molecular formula: CHClO. Its structure features a benzene ring substituted with a chloromethyl group and a 2,3-dimethylbutoxy group, which significantly influences its biological properties.
The biological activity of {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene can be attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity.
- Receptor Interaction : The lipophilic nature of the 2,3-dimethylbutoxy group may enhance its ability to interact with lipid membranes and receptors, affecting signaling pathways .
Case Studies and Research Findings
- Antibacterial Activity : Research has indicated that compounds similar to {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene exhibit significant antibacterial properties. For instance, studies have shown that structurally related compounds can inhibit the growth of various bacterial strains .
- Cytotoxic Effects : A study focusing on the cytotoxic effects of chloromethyl-substituted compounds demonstrated that they could induce apoptosis in cancer cell lines. This effect is likely due to their ability to disrupt cellular processes through enzyme inhibition .
- Toxicological Assessments : Toxicity studies have highlighted the potential hazards associated with chloromethyl compounds. Acute exposure can lead to respiratory irritation and other systemic effects, necessitating caution in handling these substances .
Comparative Analysis with Related Compounds
To understand the unique properties of {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene, a comparison with structurally related compounds is useful:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| [2-(Bromomethyl)-3,3-dimethylbutoxy]methylbenzene | Bromomethyl Group | Higher reactivity; potential enzyme inhibition |
| [1-Chloro-2-(chloromethyl)benzene] | Dichloromethyl Group | Notable for neurotoxic effects |
| [1-(Chloromethyl)-3-(2,2-dimethylpropyl)benzene] | Dimethylpropyl Substituent | Moderate antibacterial activity |
This table illustrates how variations in substituents influence the reactivity and potential applications of these compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step alkylation process. First, 2,3-dimethylbutanol is chlorinated using thionyl chloride (SOCl₂) to form 2-(chloromethyl)-2,3-dimethylbutanol. This intermediate is then etherified with benzyl chloride derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy-methylbenzene backbone. Critical parameters include temperature control (60–80°C) to avoid side reactions like elimination, and stoichiometric ratios to minimize dimerization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl and dimethylbutoxy substituents, with chemical shifts around δ 4.5–5.0 ppm (chloromethyl protons) and δ 1.2–1.5 ppm (dimethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 256.12). Infrared (IR) spectroscopy identifies C-Cl stretches (~550–650 cm⁻¹) and ether linkages (~1100 cm⁻¹). Cross-referencing with CAS Registry data ensures structural fidelity .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance from the adjacent 2,3-dimethylbutoxy chain slows kinetics, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (70–90°C). Competing elimination (E2) pathways are mitigated by using weak bases (e.g., NaHCO₃). Kinetic studies via GC-MS or HPLC monitor intermediate formation .
Q. How do stereochemical factors influence synthetic outcomes in derivatives of this compound?
- Methodological Answer : The 2,3-dimethylbutoxy moiety introduces chiral centers, necessitating enantioselective synthesis. Asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries (e.g., Evans oxazolidinones) can control stereochemistry. Advanced techniques like circular dichroism (CD) and X-ray crystallography resolve enantiomeric excess (ee > 95%) and absolute configuration .
Q. What are the thermal degradation profiles of this compound under inert and oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~200°C, with mass loss attributed to HCl elimination from the chloromethyl group. Differential scanning calorimetry (DSC) under oxygen reveals exothermic peaks at 180°C, indicating combustion. Stability studies recommend storage below 25°C in amber vials to prevent photolytic degradation .
Q. How can contradictory literature data on solvent effects in its synthesis be resolved?
- Methodological Answer : Discrepancies in solvent efficiency (e.g., DMF vs. THF) are addressed via Design of Experiments (DoE). A factorial design varying solvent polarity, temperature, and catalyst loading identifies optimal conditions (e.g., DMF at 75°C with 10 mol% KI). Statistical tools (ANOVA) validate reproducibility across batches .
Q. What role does this compound play in drug delivery systems, particularly in prodrug design?
- Methodological Answer : The chloromethyl group serves as a linker for covalent conjugation with bioactive molecules (e.g., anticancer agents). Hydrolysis studies (pH 7.4 buffer, 37°C) reveal controlled release kinetics, monitored via LC-MS. In vitro assays (e.g., MTT on HeLa cells) confirm enhanced cellular uptake compared to non-chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
